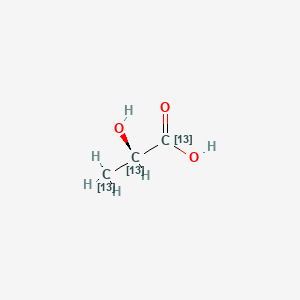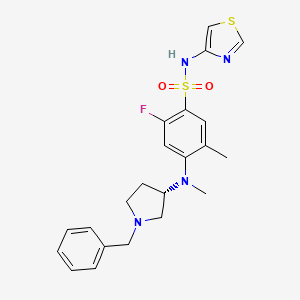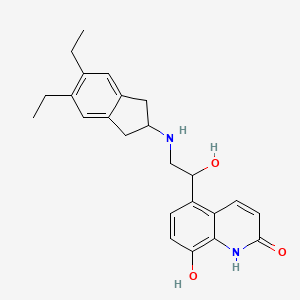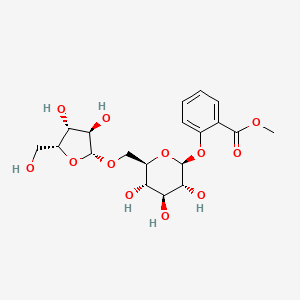![molecular formula C31H43F6N9O12 B11934457 [8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(RGDyK) trifluoroacetate is a cyclic peptide ligand known for its high affinity and selectivity towards the αVβ3 integrin. This compound is widely used in scientific research due to its potent inhibitory effects on integrin αVβ3, which plays a crucial role in various biological processes, including angiogenesis and tumor metastasis .
準備方法
Synthetic Routes and Reaction Conditions
Cyclo(RGDyK) trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cyclized and cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid .
Industrial Production Methods
Industrial production of Cyclo(RGDyK) trifluoroacetate follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput production. The final product is purified and characterized to ensure high purity and quality .
化学反応の分析
Types of Reactions
Cyclo(RGDyK) trifluoroacetate primarily undergoes substitution reactions due to the presence of functional groups such as amines, carboxylates, and hydroxyls. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Common Reagents and Conditions
Common reagents used in the reactions involving Cyclo(RGDyK) trifluoroacetate include trifluoroacetic acid, dimethyl sulfoxide (DMSO), and various coupling agents for peptide bond formation. The reactions are usually conducted at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving Cyclo(RGDyK) trifluoroacetate are typically modified peptides or conjugates with other molecules, such as fluorescent probes or radiolabels, for imaging and therapeutic applications .
科学的研究の応用
Cyclo(RGDyK) trifluoroacetate has a wide range of applications in scientific research:
作用機序
Cyclo(RGDyK) trifluoroacetate exerts its effects by binding to the αVβ3 integrin with high affinity. This binding inhibits the interaction between integrin αVβ3 and its natural ligands, thereby blocking integrin-mediated signaling pathways. The inhibition of these pathways can lead to reduced angiogenesis and tumor growth .
類似化合物との比較
Similar Compounds
Cyclo(RGDfK): Another cyclic peptide with high affinity for αVβ3 integrin but differs in the amino acid sequence.
Cyclo(RGDyC): Similar in structure but contains a cysteine residue instead of lysine, affecting its binding properties
Uniqueness
Cyclo(RGDyK) trifluoroacetate is unique due to its specific amino acid sequence, which provides high selectivity and affinity for αVβ3 integrin. This selectivity makes it a valuable tool in research and therapeutic applications targeting integrin αVβ3 .
特性
分子式 |
C31H43F6N9O12 |
|---|---|
分子量 |
847.7 g/mol |
IUPAC名 |
2-[8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7) |
InChIキー |
CDDUWKKOPQABPG-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)
![2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)

![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)

![(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
![2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)


![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)

